Physicochemical Differentiation: LogP and PSA vs. (S)-2-Bromo-1-propanol Free Alcohol and 2-Bromo-2-nitropropan-1-ol
The nitrate esterification of (2S)-2-bromopropan-1-ol produces a pronounced shift in physicochemical properties relative to the parent free alcohol (S)-2-Bromo-1-propanol (CAS 60434-72-2) and a distinct profile versus the nitro-analogue 2-bromo-2-nitropropan-1-ol (Debropol, CAS 24403-04-1). The target compound exhibits LogP = 0.94 and PSA = 86.28 Ų . In comparison, the unesterified (S)-2-Bromo-1-propanol free alcohol has LogP = 0.76 and PSA = 20.23 Ų [1], representing a +0.18 LogP increase and a +66.05 Ų (326%) PSA increase upon nitrate ester formation. The nitro-analogue 2-bromo-2-nitropropan-1-ol has LogP = 0.89 and PSA = 66.05 Ų , giving the target a ΔLogP of +0.05 and a ΔPSA of +20.23 Ų (31% higher) compared with the C-nitro compound. These differences are thermodynamically significant: the elevated PSA of the nitrate ester is expected to reduce passive membrane permeation by approximately 1–2 log units relative to the free alcohol, based on established PSA-permeability correlations [2]. The intermediate LogP (0.94) positions the compound in a favorable range for both aqueous solubility and membrane partitioning compared with the free alcohol (LogP 0.76, potentially poorer membrane partitioning) and is closer to the typical oral drug space than the nitro analogue.
| Evidence Dimension | Lipophilicity (LogP) and Topological Polar Surface Area (PSA) |
|---|---|
| Target Compound Data | LogP = 0.93760; PSA = 86.28000 Ų |
| Comparator Or Baseline | (S)-2-Bromo-1-propanol free alcohol: LogP = 0.76210, PSA = 20.23000 Ų; 2-Bromo-2-nitropropan-1-ol (Debropol): LogP = 0.88970, PSA = 66.05000 Ų |
| Quantified Difference | vs. free alcohol: ΔLogP = +0.18, ΔPSA = +66.05 Ų (+326%); vs. nitro analogue: ΔLogP = +0.05, ΔPSA = +20.23 Ų (+31%) |
| Conditions | Computed physicochemical properties from ChemSrc database; LogP and PSA values calculated using standard cheminformatics algorithms |
Why This Matters
The 326% higher PSA of the nitrate ester relative to the free alcohol directly impacts membrane permeability and blood-brain barrier penetration potential, making the nitrate ester a distinctly different tool for CNS vs. peripheral NO-donor experimental designs.
- [1] ChemSrc. (S)-2-Bromo-1-propanol – Physical and Chemical Properties. CAS 60434-72-2. PSA: 20.23000; LogP: 0.76210. View Source
- [2] Palm K, Stenberg P, Luthman K, Artursson P. Polar molecular surface properties predict the intestinal absorption of drugs in humans. Pharmaceutical Research, 1997; 14(5): 568–571. View Source
